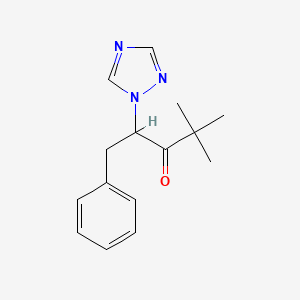

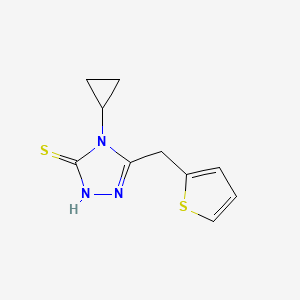

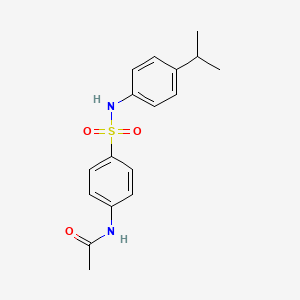

4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, also known as DMPT, is a synthetic compound that has been used in a variety of scientific research applications. DMPT is a small molecule that has been studied for its potential to act as a prodrug, a type of drug that is inactive until it is metabolized in the body to become active. DMPT has also been studied for its potential to act as an enzyme inhibitor and for its effects on biochemical and physiological processes.

Scientific Research Applications

Structural Studies in Azolylmethanes

A comprehensive analysis of the crystal structures of various fungicidal azolylmethanes, including compounds with a structure similar to 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, reveals insights into their conformational preferences and potential binding modes at active sites. These studies highlight the significance of intramolecular interactions and the impact of molecular conformation on fungicidal activity, providing a foundational understanding for the development of more effective fungicides (Anderson et al., 1984).

Catalytic Applications in Organometallic Chemistry

Research into iridium(I) complexes with upper rim-functionalized derivatives, including those related to 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, demonstrates their utility in catalyzing hydrogenation reactions. These complexes offer a novel approach to catalysis, showcasing the potential of such compounds in synthetic chemistry and the development of new catalytic processes (Guerriero et al., 2011).

Synthesis and Pharmacological Applications

The synthesis and characterization of compounds structurally related to 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone play a crucial role in the development of new pharmacologically active agents. Studies on the enantiomers of key intermediates in the synthesis of analgesic compounds provide valuable insights into the relationship between molecular structure and pharmacological activity, offering pathways for the creation of more effective and targeted therapeutic agents (Collina et al., 1999).

Advanced Material Synthesis

The exploration of novel synthetic routes and the structural characterization of materials, such as bulky peralkylated cyclopentadienes, provide a glimpse into the potential of compounds like 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone in the field of material science. These studies contribute to the development of new materials with unique properties, suitable for a wide range of applications in technology and industry (Quindt et al., 1999).

properties

IUPAC Name |

4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPFPUOLQPAJDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(CC1=CC=CC=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

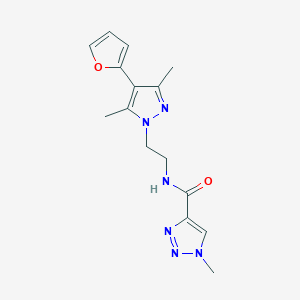

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)

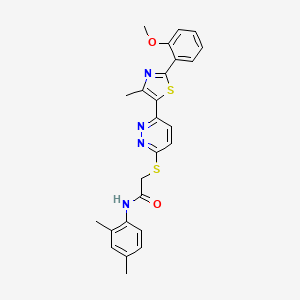

![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)

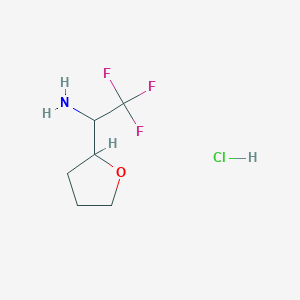

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)

![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)